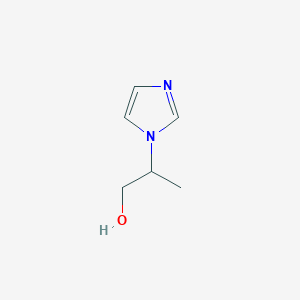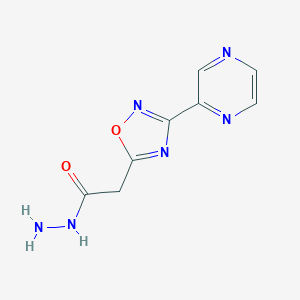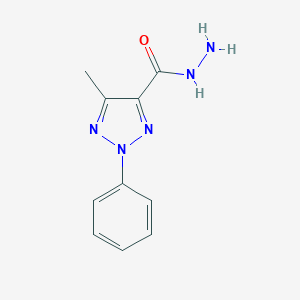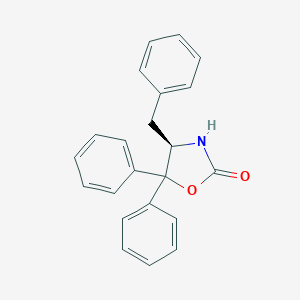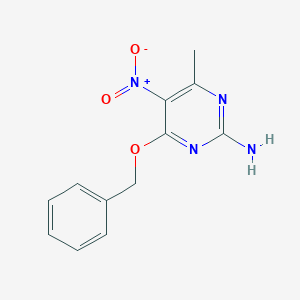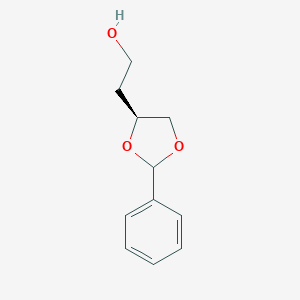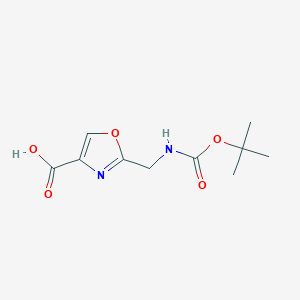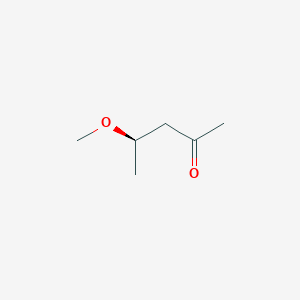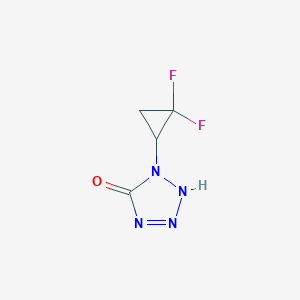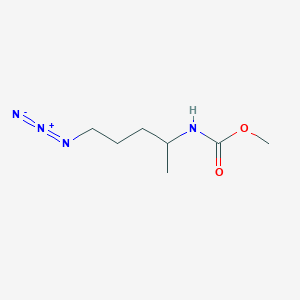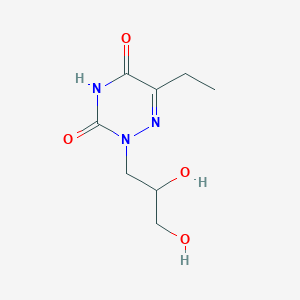
2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione, also known as DPTD, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DPTD is a triazine-based compound that exhibits unique chemical properties, making it an attractive candidate for research purposes.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione is not fully understood, but it is believed to be due to its ability to scavenge free radicals and inhibit the production of reactive oxygen species. 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione has also been shown to inhibit the activity of various enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase.
Efectos Bioquímicos Y Fisiológicos
2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and cytoprotective properties. 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione has also been reported to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione in lab experiments is its high purity and stability. 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione is also relatively easy to synthesize, making it a cost-effective alternative to other compounds. However, one of the limitations of using 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione is its limited solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione, including its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's. Further studies are also needed to elucidate the mechanism of action of 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione and its effects on various biochemical pathways. In addition, the development of new synthesis methods for 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione may lead to the discovery of new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione can be achieved through various methods, including the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of 3-chloro-2-hydroxypropyltrimethylammonium chloride. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the addition of glycidol. Both of these methods have been reported to yield high purity 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione.
Aplicaciones Científicas De Investigación
2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In material science, 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione has been used as a crosslinking agent for the synthesis of polyurethane foams, which exhibit improved mechanical properties. In agriculture, 2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione has been used as a plant growth regulator, promoting the growth of crops and improving their yield.
Propiedades
Número CAS |
170872-51-2 |
|---|---|
Nombre del producto |
2-(2,3-Dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione |
Fórmula molecular |
C8H13N3O4 |
Peso molecular |
215.21 g/mol |
Nombre IUPAC |
2-(2,3-dihydroxypropyl)-6-ethyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C8H13N3O4/c1-2-6-7(14)9-8(15)11(10-6)3-5(13)4-12/h5,12-13H,2-4H2,1H3,(H,9,14,15) |
Clave InChI |
OOWUZRLOGBFSDP-UHFFFAOYSA-N |
SMILES |
CCC1=NN(C(=O)NC1=O)CC(CO)O |
SMILES canónico |
CCC1=NN(C(=O)NC1=O)CC(CO)O |
Sinónimos |
1,2,4-Triazine-3,5(2H,4H)-dione, 2-(2,3-dihydroxypropyl)-6-ethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



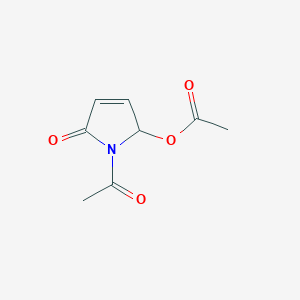
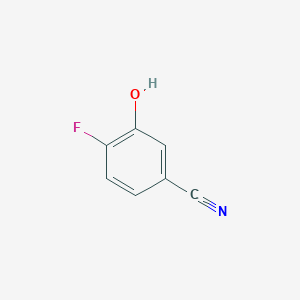
![[(3S)-3-propyl-1,4-dioxaspiro[4.4]nonan-3-yl]methanol](/img/structure/B67631.png)

